

Technical Monograph: N-(3-chlorophenyl)cyclohexanecarboxamide

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Compound of Interest

Compound Name: N-(3-chlorophenyl)cyclohexanecarboxamide

Cat. No.: B3882213

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PubChem CID Entry Analysis & Application Guide

Part 1: Executive Summary

N-(3-chlorophenyl)cyclohexanecarboxamide (CAS: 15907-85-4) is a lipophilic amide scaffold widely utilized in medicinal chemistry as a pharmacophore building block. Structurally, it bridges a saturated lipophilic domain (cyclohexane) and an electron-deficient aromatic system (3-chlorophenyl) via a carboxamide linker.

This architecture is critical in the design of Transient Receptor Potential (TRP) channel modulators, cannabinoid ligands, and kinase inhibitors. Its physicochemical profile—characterized by high lipophilicity (cLogP ~3.5–4.0) and metabolic stability relative to its bis-aryl analogs—makes it a preferred "hit-to-lead" intermediate for optimizing drug bioavailability and membrane permeability.

Part 2: Chemical & Physical Identity

This section consolidates the core identifiers and physicochemical properties required for analytical verification and experimental planning.

Table 1: Core Identity Matrix

Property	Specification
IUPAC Name	N-(3-chlorophenyl)cyclohexanecarboxamide
Common Name	3'-Chlorocyclohexanecarboxanilide
CAS Number	15907-85-4
Molecular Formula	C ₁₃ H ₁₆ ClNO
Molecular Weight	237.72 g/mol
InChIKey	WGUWTOYIQWKLDD-UHFFFAOYSA-N
Physical State	White to off-white crystalline solid
Melting Point	163–165 °C (Analogous thio-derivative range); Est. 145–150 °C (Amide)
Solubility	Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water

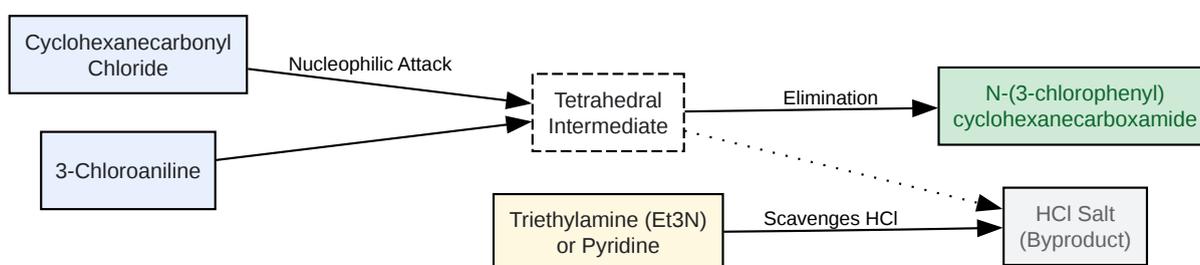
Table 2: Computed Physicochemical Descriptors

Descriptor	Value	Significance
XLogP3	~4.1	High membrane permeability; potential for BBB penetration.
TPSA	29.1 Å ²	Low polar surface area, indicating excellent oral bioavailability (Rule of 5 compliant).
H-Bond Donors	1	Amide NH facilitates binding site interaction (e.g., Ser/Thr residues).
H-Bond Acceptors	1	Carbonyl oxygen acts as a key acceptor in ligand-protein docking.

Part 3: Synthesis & Manufacturing

The synthesis of **N-(3-chlorophenyl)cyclohexanecarboxamide** follows a classic Schotten-Baumann reaction or nucleophilic acyl substitution. The following protocol is optimized for high yield and purity, minimizing the formation of symmetric anhydride byproducts.

Reaction Pathway Diagram



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Caption: Nucleophilic acyl substitution pathway for amide bond formation.

Experimental Protocol: Acid Chloride Method

Objective: Synthesis of 5.0 g of **N-(3-chlorophenyl)cyclohexanecarboxamide**.

- Preparation:
 - Charge a 250 mL round-bottom flask (RBF) with 3-chloroaniline (2.7 g, 21.1 mmol) and anhydrous Dichloromethane (DCM) (50 mL).
 - Add Triethylamine (Et₃N) (3.2 mL, 23.0 mmol) as the acid scavenger.
 - Cool the mixture to 0°C in an ice bath under a Nitrogen atmosphere.
- Addition:
 - Dilute Cyclohexanecarbonyl chloride (3.1 g, 21.1 mmol) in 10 mL of anhydrous DCM.

- Add dropwise to the RBF over 20 minutes. Note: Exothermic reaction; maintain temp < 5°C.
- Reaction:
 - Allow the mixture to warm to room temperature (25°C).
 - Stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).
- Workup:
 - Quench with 1M HCl (50 mL) to remove unreacted aniline.
 - Extract organic layer and wash with Sat.[1][2] NaHCO₃ (50 mL) followed by Brine (50 mL).
 - Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purification:
 - Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.

Part 4: Biological Activity & Pharmacology

This molecule is rarely used as a standalone drug but serves as a privileged scaffold in drug discovery. Its biological relevance is defined by the "Linker-Lipophile-Aryl" triad.

Pharmacophore Analysis

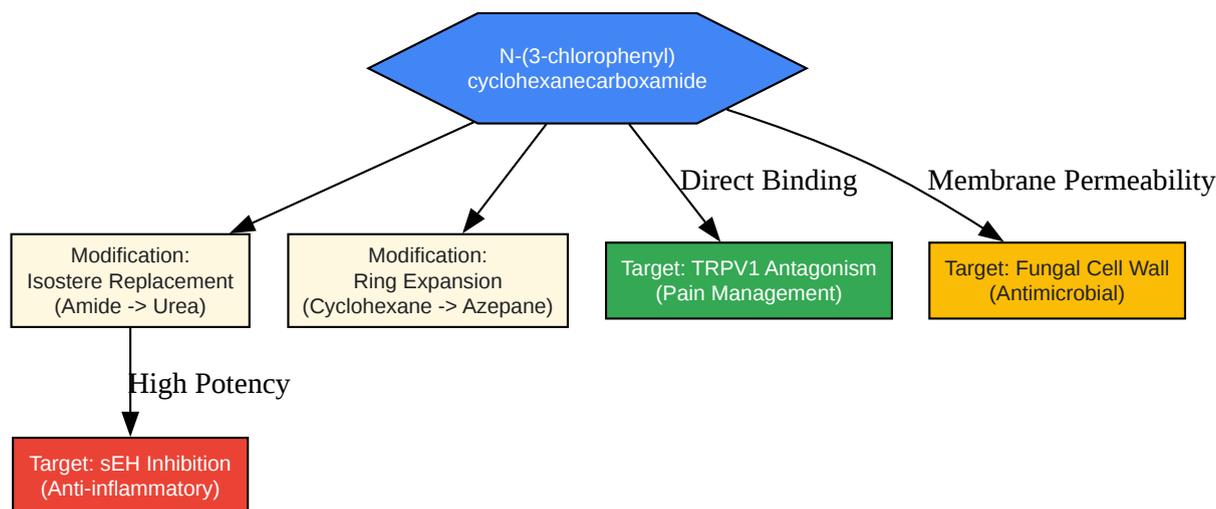
- Cyclohexane Ring: Provides a bulky, lipophilic anchor that fits into hydrophobic pockets (e.g., the vanilloid binding pocket of TRPV1). Unlike a phenyl ring, it is not planar, allowing for "chair" conformation adaptability.
- Amide Linker: A rigid hydrogen-bonding motif that mimics the peptide bond, crucial for orienting the molecule within the active site.
- 3-Chlorophenyl Group: The electron-withdrawing chlorine atom at the meta position increases metabolic stability (blocking oxidation at that site) and enhances lipophilicity.

Target Systems

Research indicates this scaffold is active in the following pathways:

- TRPV1 (Transient Receptor Potential Vanilloid 1): Analogs of this compound act as antagonists. The 3-chloro substitution mimics the substitution patterns found in potent capsaizepine derivatives.
- sEH (Soluble Epoxide Hydrolase): Urea and amide derivatives of cyclohexanecarboxylic acid are known inhibitors of sEH, a target for anti-inflammatory therapy.
- Antimicrobial/Antifungal: The lipophilicity allows penetration of fungal cell walls. Derivatives have shown activity against *C. albicans*.^[3]

Biological Workflow Diagram



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Caption: Structure-Activity Relationship (SAR) map for the cyclohexanecarboxamide scaffold.

Part 5: Safety & Handling (GHS)

While specific toxicological data for this exact CID is limited, it is classified based on the properties of chloroanilides and lipophilic amides.

Signal Word: WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.
Aquatic Toxicity	H411	Toxic to aquatic life with long-lasting effects (Predicted due to LogP > 4).

Precautionary Measures:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Inhalation: Use within a fume hood to avoid inhalation of dust.
- Disposal: Dispose of as halogenated organic waste.

References

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